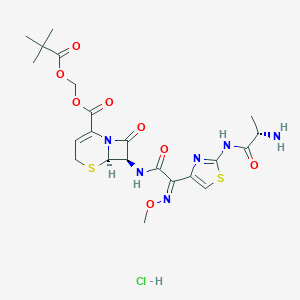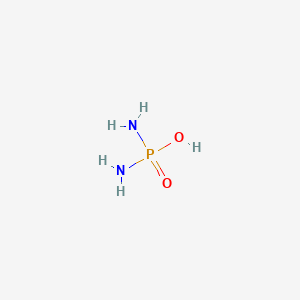
Ceftizoxime alapivoxil hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ceftizoxime alapivoxil hydrochloride is a third-generation cephalosporin antibiotic that is used to treat bacterial infections. It is a prodrug of ceftizoxime, which is a broad-spectrum antibiotic that is effective against both gram-positive and gram-negative bacteria. This compound is synthesized by a chemical process that involves the reaction of ceftizoxime with alapivoxil hydrochloride.
Wirkmechanismus
Ceftizoxime alapivoxil hydrochloride works by inhibiting the synthesis of bacterial cell walls. It does this by binding to the penicillin-binding proteins (PBPs) that are involved in the synthesis of bacterial cell walls. This leads to the disruption of the cell wall synthesis process, which eventually causes the death of the bacterial cell.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to be well-tolerated by most patients and has a low incidence of adverse effects. This compound has been shown to have good pharmacokinetic properties, including good absorption and distribution in the body. It has also been shown to have a long half-life, which allows for less frequent dosing.
Vorteile Und Einschränkungen Für Laborexperimente
Ceftizoxime alapivoxil hydrochloride has several advantages for lab experiments. It is a well-studied antibiotic that has been extensively characterized for its antibacterial properties. It is also relatively easy to synthesize and purify. However, there are also some limitations to its use in lab experiments. One limitation is that it may not be effective against all bacterial strains. Another limitation is that it may not be suitable for certain types of experiments, such as those that require the use of live bacteria.
Zukünftige Richtungen
There are several future directions for research on ceftizoxime alapivoxil hydrochloride. One area of research is the development of new formulations of the drug that can improve its pharmacokinetic properties. Another area of research is the investigation of the drug's potential use in combination with other antibiotics to improve its efficacy against certain bacterial strains. Additionally, there is a need for further research on the mechanisms of action of this compound and its effects on bacterial cells.
Synthesemethoden
Ceftizoxime alapivoxil hydrochloride is synthesized by a chemical process that involves the reaction of ceftizoxime with alapivoxil hydrochloride. The reaction is carried out in the presence of a solvent and a catalyst. The solvent used is typically an organic solvent such as methanol or ethanol. The catalyst used is usually a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of around 50-60°C for several hours. The product is then purified by various methods such as crystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Ceftizoxime alapivoxil hydrochloride has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including some strains that are resistant to other antibiotics. This compound has been used in various scientific research applications, including in vitro and in vivo studies. In vitro studies have been carried out to investigate the antibacterial properties of this compound against different bacterial strains. In vivo studies have been conducted to evaluate the efficacy of this compound in animal models of bacterial infections.
Eigenschaften
| 135767-36-1 | |
Molekularformel |
C22H29ClN6O8S2 |
Molekulargewicht |
605.1 g/mol |
IUPAC-Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-[2-[[(2S)-2-aminopropanoyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H28N6O8S2.ClH/c1-10(23)15(29)26-21-24-11(8-38-21)13(27-34-5)16(30)25-14-17(31)28-12(6-7-37-18(14)28)19(32)35-9-36-20(33)22(2,3)4;/h6,8,10,14,18H,7,9,23H2,1-5H3,(H,25,30)(H,24,26,29);1H/b27-13-;/t10-,14+,18+;/m0./s1 |
InChI-Schlüssel |
AIRXGBDVYJWRGO-VBSBDVEKSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC1=NC(=CS1)/C(=N/OC)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)[NH3+].[Cl-] |
SMILES |
CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N.Cl |
Kanonische SMILES |
CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)[NH3+].[Cl-] |
| 135767-36-1 | |
Synonyme |
(2-(2-alanylaminothiazol-4-yl)-2-methoxyiminoacetamido)-3-cephem-4-carboxylate AS 924 AS-924 ceftizoxime alapivoxil |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale](/img/structure/B157372.png)
